molecular formula C20H24N2O4S B2372747 2-(2,4-dimethoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 868965-74-6

2-(2,4-dimethoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2372747
CAS No.: 868965-74-6
M. Wt: 388.48
InChI Key: CYDPZERIBVVWGM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(2,4-dimethoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is complex, with multiple functional groups . The compound has a molecular weight of 306.34 g/mol.

Scientific Research Applications

Antimicrobial Activities and Docking Studies

Thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Sailaja Rani Talupur et al. (2021) synthesized 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and assessed their biological evaluation and molecular docking studies, demonstrating significant antimicrobial activities (Talupur, Satheesh, & Chandrasekhar, 2021).

Receptor Interactions

Compounds related to thiophene carboxamides have been evaluated for their ability to enhance receptor interactions. G. Nikolakopoulos et al. (2006) prepared thiophene derivatives as adenosine A1 receptor allosteric enhancers, highlighting their potential in modulating receptor activities (Nikolakopoulos, Figler, Linden, & Scammells, 2006).

Synthesis and Characterization

The synthesis and characterization of thiophene derivatives are crucial for exploring their scientific applications. Studies have reported on the development of new synthetic routes and the detailed characterization of these compounds. For example, the work by A. Abu‐Hashem et al. (2020) on novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone demonstrated anti-inflammatory and analgesic properties, showcasing the versatility of thiophene derivatives in synthesizing biologically active compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural Analyses and Activity Studies

The crystal structure analysis of thiophene derivatives provides insight into their activity and interactions at the molecular level. Vasu et al. (2004) synthesized and characterized N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, highlighting the importance of structural analysis in understanding the properties and activities of such compounds (Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, & Prasad, 2004).

Future Directions

Thiophene and its substituted derivatives have attracted great interest in industry as well as academia . They have been proven to be effectual drugs in present respective disease scenario . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research . Future research could focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Properties

IUPAC Name

2-[(2,4-dimethoxybenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-21-19(24)17-14-7-5-4-6-8-16(14)27-20(17)22-18(23)13-10-9-12(25-2)11-15(13)26-3/h9-11H,4-8H2,1-3H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDPZERIBVVWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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